molecular formula C13H19NOS B11164422 N-tert-butyl-2-(ethylsulfanyl)benzamide

N-tert-butyl-2-(ethylsulfanyl)benzamide

Cat. No.: B11164422
M. Wt: 237.36 g/mol
InChI Key: YENLEXWXGMCNPH-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-(ethylsulfanyl)benzamide is a benzamide derivative featuring a tert-butyl group on the amide nitrogen and an ethylsulfanyl (ethylthio) substituent at the ortho position of the benzene ring. Benzamides are widely studied for their roles in medicinal chemistry, particularly as modulators of neuronal nicotinic acetylcholine receptors (nAChRs) and bioactive scaffolds in drug discovery .

Properties

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

N-tert-butyl-2-ethylsulfanylbenzamide

InChI

InChI=1S/C13H19NOS/c1-5-16-11-9-7-6-8-10(11)12(15)14-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

YENLEXWXGMCNPH-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(ethylsulfanyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, trifluoromethane sulfonic acid, and various metal catalysts. Reaction conditions often involve moderate temperatures and solvent-free environments to enhance efficiency and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

N-tert-butyl-2-(ethylsulfanyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-tert-butyl-2-(ethylsulfanyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymatic activities by binding to active sites or altering protein conformation. Pathways involved in its action include oxidative stress response and signal transduction .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following comparison focuses on benzamide derivatives with tert-butyl or related substituents, highlighting substituent effects on melting points, synthetic yields, and biological activities.

Substituent Effects on Physical Properties

Table 1: Key Physical Properties of Selected Benzamide Derivatives

Compound Name Amide Substituent Aromatic Ring Substituent Melting Point (°C) Purity/Yield Source
N-tert-Butyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide (10d-1) tert-butyl 5-methyl-2H-pyrazol-3-yl 119–120 95%
N-Isopropyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide (10c) isopropyl 5-methyl-2H-pyrazol-3-yl 176–178 87%
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) phenethyl 3,4-dimethoxyphenyl 90 80%
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) phenethyl 2-hydroxy, 3,4-dimethoxyphenyl 96 34%
N-tert-Butyl-2-(5-methyl-2-phenyl-2H-pyrazol-3-yl)benzamide (10d-3-2) tert-butyl 5-methyl-2-phenyl-2H-pyrazol-3-yl 105–106
  • Amide Substituent Effects :

    • The tert-butyl group (e.g., 10d-1) reduces melting points compared to smaller alkyl groups (e.g., 10c: 176–178°C vs. 10d-1: 119–120°C), likely due to steric hindrance disrupting crystal packing .
    • Phenethyl substituents (Rip-B, Rip-D) exhibit lower melting points (~90–96°C), correlating with increased flexibility and reduced crystallinity .
  • Aromatic Substituent Effects: Electron-rich heterocycles (e.g., pyrazolyl in 10d-1) enhance stability and purity (>90%) compared to polar hydroxy groups (Rip-D: 34% yield) . Bulky aryl groups (e.g., 10d-3-2 with phenyl-pyrazolyl) slightly elevate melting points (105–106°C) compared to non-aryl analogs .

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